2-Acetyl-2-thiazoline is a heterocyclic compound known for its potent, characteristic "roasty" aroma, often described as popcorn-like, nutty, or peanut-like. [, , ] It is a significant volatile compound found naturally in various thermally processed foods, including meat, bread, popcorn, nuts, and cooked rice. [, , , , , ] 2-Acetyl-2-thiazoline plays a crucial role in food flavor research, contributing to the overall sensory perception and consumer acceptance of food products. [, , ]
Several methods for the synthesis of 2-Acetyl-2-thiazoline have been reported. One approach utilizes a combined bio and thermal approach, involving the fermentation of cysteamine, ethyl-L-lactate, and D-glucose with baker’s yeast to generate flavoring preparations rich in 2-Acetyl-2-thiazoline. [] Another method involves the thermal conversion of its precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by heating in an aqueous solution. [] This precursor can be prepared by microbial reduction of 2-Acetyl-2-thiazoline using baker's yeast as a biocatalyst. [] Other synthetic methods involving the reaction of cysteine with α-dicarbonyl compounds like methylglyoxal have also been reported. []
While specific data on the molecular structure analysis of 2-Acetyl-2-thiazoline are not provided in the abstracts, its structure consists of a five-membered thiazoline ring with an acetyl group attached to the 2-position. This ring structure and the presence of the sulfur atom are responsible for its unique aroma properties. []
2-Acetyl-2-thiazoline is formed through Maillard reactions, a complex series of chemical reactions between amino acids and reducing sugars during thermal processing. [, , , ] Its formation is particularly enhanced in the presence of the amino acid cysteine and carbonyl compounds like fructose. [] Studies have shown that pH significantly influences the formation of 2-Acetyl-2-thiazoline, with a maximum yield at pH 7.0. []
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